2-(2-Methoxyethoxy)propansäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-methoxy-2-(9-phenanthryl)propionic acid, a compound closely related to 2-(2-methoxyethoxy)propanoic acid, has been achieved. This synthesis provides insights into the methodologies that could be adapted for synthesizing 2-(2-methoxyethoxy)propanoic acid, involving chiral resolving agents and X-ray structural analysis to determine absolute configurations (Ichikawa, Ono, & Harada, 2003).

Molecular Structure Analysis

The molecular structure and conformations of related compounds, such as 2-methoxy-2-(9-phenanthryl)propionic acid and its esters, have been extensively studied. X-ray crystallography and NMR analyses have been used to explore syn-periplanar conformations and the role of T-shaped aromatic CH⋯π interactions in crystallization (Ichikawa et al., 2010).

Chemical Reactions and Properties

2-Methoxyacetic and 2-ethoxyacetic acids, which share structural similarities with 2-(2-methoxyethoxy)propanoic acid, are known toxic metabolites of 2-alkoxyethanols. The study of their formation from 2-(2-alkoxyethoxy)ethanols highlights the potential reactivity and metabolic pathways of similar compounds (Laitinen & Pulkkinen, 2005).

Physical Properties Analysis

While specific studies on the physical properties of 2-(2-methoxyethoxy)propanoic acid are not readily available, research on related compounds, such as 2-methoxy-1,3-dioxane, offers insights into their behavior in reactions, including stereoelectronic control and reagent-substrate complexation which could be relevant for understanding the physical properties of 2-(2-methoxyethoxy)propanoic acid (Bailey & Croteau, 1981).

Chemical Properties Analysis

The chemical properties of 2-(2-methoxyethoxy)propanoic acid can be inferred from studies on similar compounds. For example, the reaction of 2-methoxy-1,3-dioxane with Grignard reagents reveals aspects of reagent-substrate complexation and stereoelectronic control, providing a window into the reactivity and chemical behavior of 2-(2-methoxyethoxy)propanoic acid (Bailey & Croteau, 1981).

Wissenschaftliche Forschungsanwendungen

Medizin: Antibakterielle Anwendungen

2-(2-Methoxyethoxy)propansäure wurde auf ihr Potenzial in der biomedizinischen Industrie untersucht, insbesondere bei der Synthese abbaubarer Polymere wie Polyphosphazene. Diese Polymere weisen antibakterielle Eigenschaften auf und werden für kontrollierte Arzneimittelabgabesysteme untersucht .

Industrielle Prozesse: Lösungsmittel und Zwischenprodukt

In industriellen chemischen Prozessen dient diese Verbindung als Lösungsmittel und Zwischenprodukt für die Synthese verschiedener Chemikalien. Ihre flüssige Form und Stabilität bei Raumtemperatur machen sie für solche Anwendungen geeignet .

Umweltwissenschaften: Metabolitenanalyse

Als Metabolit spielt this compound eine Rolle in der Forschung der Umweltwissenschaften. Metaboliten sind entscheidend für das Verständnis biochemischer Prozesse und ökologischer Interaktionen .

Landwirtschaftliche Forschung: Bodennährstoffmanagement

Die Forschung in der Landwirtschaft hat die Rolle ähnlicher Verbindungen bei der Verbesserung des Bodennährstoffmanagements untersucht. Während spezifische Studien zu this compound begrenzt sind, werden verwandte Verbindungen verwendet, um die Bioverfügbarkeit von Nährstoffen für Pflanzen zu verbessern .

Materialwissenschaften: Polymerforschung

Diese Verbindung ist in der Materialwissenschaft von Bedeutung, insbesondere in der Polymerforschung. Sie kann verwendet werden, um die Eigenschaften von Polymeren zu modifizieren und ihre Abbaugeschwindigkeit zu beeinflussen, was für die Entwicklung nachhaltiger Materialien entscheidend ist .

Biochemie: Stoffwechselwege

In der Biochemie wird this compound auf ihre Rolle in Stoffwechselwegen untersucht. Das Verständnis ihrer Funktion als Metabolit kann Einblicke in zelluläre Prozesse und die Stoffwechselregulation liefern .

Safety and Hazards

Wirkmechanismus

Target of Action

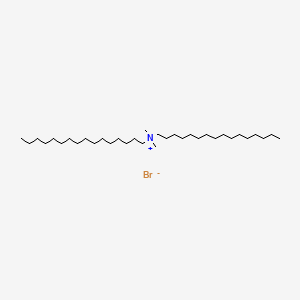

2-(2-methoxyethoxy)propanoic Acid is a monocarboxylic acid that is propanoic acid substituted at C-2 by a 2-methoxyethoxy group . It is classified as a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor . .

Mode of Action

As a Bronsted acid, it can donate a proton (H+) to a Bronsted base during a chemical reaction . This property may influence its interaction with biological targets.

Biochemical Pathways

As a metabolite, it is an intermediate or product resulting from metabolism . Metabolites can have various roles in different biochemical pathways, depending on the specific metabolic processes they are involved in.

Result of Action

As a metabolite, it may be involved in various biological processes, but the exact effects would depend on the specific metabolic pathways it participates in .

Biochemische Analyse

Biochemical Properties

2-(2-methoxyethoxy)propanoic acid plays a significant role in biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a metabolite, indicating its involvement in metabolic processes . The interactions of 2-(2-methoxyethoxy)propanoic acid with these biomolecules are crucial for its function in biochemical pathways.

Cellular Effects

2-(2-methoxyethoxy)propanoic acid influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a metabolite suggests that it is involved in essential cellular processes, contributing to the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of 2-(2-methoxyethoxy)propanoic acid involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are critical for the compound’s biochemical activity and its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-methoxyethoxy)propanoic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-methoxyethoxy)propanoic acid remains stable under certain conditions, but its degradation can lead to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of 2-(2-methoxyethoxy)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of 2-(2-methoxyethoxy)propanoic acid in various applications .

Metabolic Pathways

2-(2-methoxyethoxy)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions are essential for maintaining the metabolic balance within cells and ensuring the proper functioning of cellular processes .

Transport and Distribution

The transport and distribution of 2-(2-methoxyethoxy)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

2-(2-methoxyethoxy)propanoic acid is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function within the cell .

Eigenschaften

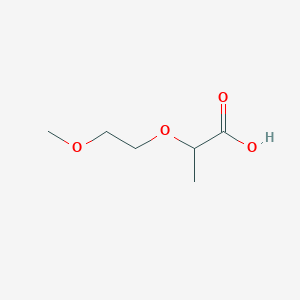

IUPAC Name |

2-(2-methoxyethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-5(6(7)8)10-4-3-9-2/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXHYWCLUOGIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (2-Methoxyethoxy)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

200617-09-0 | |

| Record name | 2-(2-methoxyethoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl]-2-hydroxypropoxy}benzamide](/img/structure/B1242277.png)

![2-(Naphthalen-1-ylamino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B1242289.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1242290.png)

![methyl 5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylate](/img/structure/B1242292.png)

![2-[4-[4,4-Bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1242293.png)

![(1s,2s,3s,5r,6s)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1242295.png)

![Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]-](/img/structure/B1242298.png)